

# RO2959 Monohydrochloride: Application Notes for Cardiovascular Disease Models

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

[Get Quote](#)

For Research Use Only

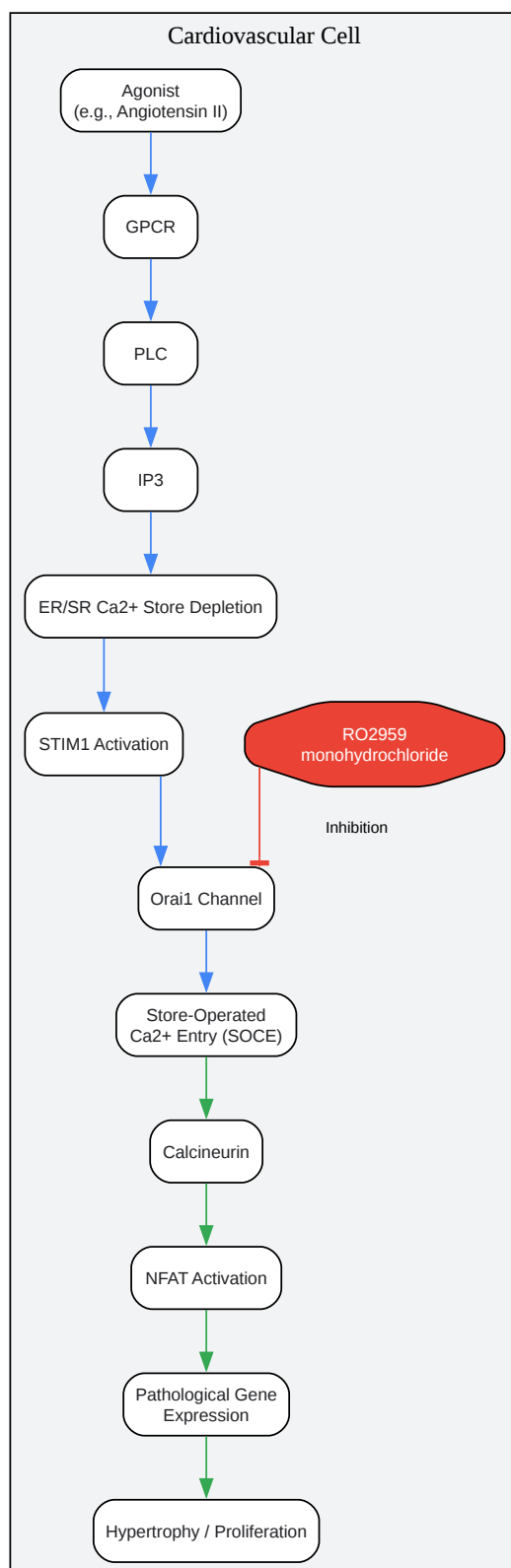
## Introduction

**RO2959 monohydrochloride** is a potent and highly selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by the STIM1 and Orai1 proteins.[1][2][3][4] The CRAC channel mediates store-operated calcium entry (SOCE), a crucial signaling process in numerous cell types. Dysregulation of SOCE has been implicated in a variety of pathologies, including autoimmune diseases, inflammatory conditions, and increasingly, in cardiovascular diseases.[5][6] Emerging evidence highlights the role of STIM1/Orai1-mediated SOCE in the pathophysiology of cardiac hypertrophy, heart failure, and vascular remodeling associated with atherosclerosis and hypertension.[7][8][9][10][11] This makes **RO2959 monohydrochloride** a valuable pharmacological tool for investigating the role of CRAC channels in preclinical models of cardiovascular disease.

These application notes provide an overview of the mechanism of action of RO2959, its potential applications in cardiovascular disease models, and detailed protocols for its use in relevant experimental settings.

## Mechanism of Action

**RO2959 monohydrochloride** selectively blocks CRAC channels, thereby inhibiting the influx of extracellular calcium following the depletion of intracellular calcium stores in the endoplasmic/sarcoplasmic reticulum (ER/SR).[1][2][3][4] In cardiovascular cells, agonist stimulation (e.g., angiotensin II, endothelin-1) leads to the depletion of ER/SR calcium stores, which is sensed by STIM1.[12] STIM1 then translocates and activates Orai1 channels at the plasma membrane, initiating SOCE.[13] This sustained calcium influx activates downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which are known to drive pathological gene expression leading to cardiac hypertrophy and vascular smooth muscle cell proliferation.[9][14] By blocking this process, RO2959 allows for the targeted investigation of the pathological consequences of excessive CRAC channel activity in the cardiovascular system.



[Click to download full resolution via product page](#)

Caption: Mechanism of RO2959 in cardiovascular cells.

## Quantitative Data

The inhibitory activity of RO2959 has been characterized in various in vitro systems. The following table summarizes the reported IC50 values.

Target	Assay System	IC50 (nM)	Reference
CRAC Channel	RBL-2H3 cells	402	[1]
Orai1/STIM1-mediated SOCE	CHO cells	25	[1][3]
Orai1	T-REx-CHO cells	25	[1][4]
Orai3	T-REx-CHO cells	530	[1][4]
SOCE in activated CD4+ T lymphocytes	Human primary cells	265	[1][4]

## Applications in Cardiovascular Disease Models

Based on the established role of CRAC channels in cardiovascular pathophysiology, **RO2959 monohydrochloride** can be utilized in the following preclinical models:

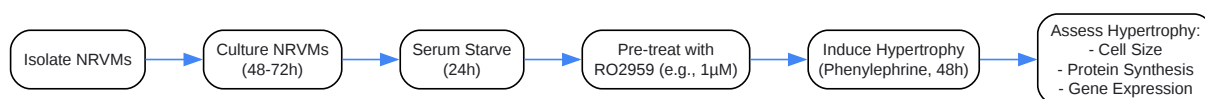
- **Cardiac Hypertrophy:** Studies have shown that Orai1 expression and SOCE are increased in models of cardiac hypertrophy.[8][14] Inhibition of SOCE with RO2959 has been demonstrated to prevent pro-hypertrophic signaling in neonatal rat ventricular myocytes (NRVMs).[14] Therefore, RO2959 can be used in both in vitro (e.g., phenylephrine or angiotensin II-stimulated NRVMs) and in vivo (e.g., transverse aortic constriction (TAC) or chronic angiotensin II infusion) models to investigate the therapeutic potential of CRAC channel inhibition in preventing or reversing cardiac hypertrophy.[14][15]
- **Heart Failure:** Pathological cardiac hypertrophy often progresses to heart failure, a condition associated with altered calcium handling.[7] By preserving normal calcium cycling and systolic function under hypertrophic stress, Orai1 inhibition has shown therapeutic potential. [8][16] RO2959 can be employed in post-infarction or pressure-overload models of heart failure to assess its effects on cardiac function, remodeling, and fibrosis.

- **Atherosclerosis:** The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic plaques.[9] STIM1 and Orai1 are expressed in VSMCs and contribute to their proliferation.[1][2][12] RO2959 can be used in vitro to study the proliferation and migration of VSMCs in response to atherogenic stimuli and in vivo in models such as ApoE<sup>-/-</sup> or LDLR<sup>-/-</sup> mice fed a high-fat diet to evaluate its impact on plaque formation.
- **Hypertension:** Enhanced SOCE and increased expression of STIM1 and Orai1 have been observed in vascular smooth muscle from hypertensive animal models.[9][15] RO2959 can be utilized in models like spontaneously hypertensive rats (SHRs) to explore the role of CRAC channels in the development of hypertension and associated vascular dysfunction. [15][17]

## Experimental Protocols

### In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the use of RO2959 to assess its effect on cardiomyocyte hypertrophy in vitro.



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro hypertrophy assay.

#### 1. Isolation and Culture of NRVMs:

- Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
- Perform enzymatic digestion to obtain a single-cell suspension.
- Pre-plate cells for 1-2 hours to enrich for cardiomyocytes.
- Seed cardiomyocytes on collagen-coated plates in DMEM/F12 supplemented with 10% fetal bovine serum (FBS).

## 2. Induction of Hypertrophy:

- After 48-72 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.
- Pre-incubate the cells with **RO2959 monohydrochloride** (e.g., 0.1 - 10  $\mu\text{M}$ ) or vehicle control (e.g., DMSO) for 1 hour.
- Induce hypertrophy by adding phenylephrine (PE, e.g., 50  $\mu\text{M}$ ) in the presence of an  $\alpha$ 1-adrenergic antagonist (e.g., prazosin, 1  $\mu\text{M}$ ) to prevent non-specific effects.
- Incubate for 48 hours.

## 3. Assessment of Hypertrophy:

- Cell Size Measurement: Fix the cells and stain for a cardiomyocyte-specific marker (e.g.,  $\alpha$ -actinin). Measure the cell surface area using imaging software.
- Protein Synthesis: Quantify protein synthesis by measuring the incorporation of a labeled amino acid (e.g., [3H]-leucine).
- Gene Expression: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and  $\beta$ -myosin heavy chain ( $\beta$ -MHC) by qRT-PCR.

# In Vivo Model: Transverse Aortic Constriction (TAC) Induced Cardiac Hypertrophy in Mice

This protocol outlines the use of RO2959 in a surgical model of pressure-overload cardiac hypertrophy.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo TAC model.

## 1. Animal Model:

- Use adult male C57BL/6 mice (8-10 weeks old).
- Anesthetize the mice and perform a thoracotomy to expose the aortic arch.
- Constrict the transverse aorta between the brachiocephalic and left common carotid arteries using a suture tied against a standardized needle.

- In sham-operated animals, the suture is passed under the aorta but not tied.
2. Preparation and Administration of **RO2959 Monohydrochloride**:
- Prepare a stock solution of **RO2959 monohydrochloride** in DMSO.
  - For intraperitoneal (IP) injection, prepare a suspended solution. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The final concentration should be adjusted to deliver the desired dose (e.g., 1-10 mg/kg) in a suitable injection volume (e.g., 100  $\mu$ L).
  - Administer RO2959 or vehicle control daily via IP injection, starting from the day of surgery or after a specified period, depending on the study design (prevention vs. regression).
3. Evaluation of Cardiac Function and Hypertrophy:
- Echocardiography: Perform serial echocardiography (e.g., weekly) to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.
  - Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess cardiac contractility and stiffness.
  - Histological Analysis: After sacrifice, collect the hearts, weigh them, and calculate the heart weight to body weight ratio. Perform histological staining (e.g., H&E, Masson's trichrome) on cardiac sections to assess cardiomyocyte size and fibrosis.
  - Molecular Analysis: Use heart tissue for qRT-PCR or Western blot analysis of hypertrophic and fibrotic markers.

## Safety and Toxicity

As **RO2959 monohydrochloride** is intended for research use only, comprehensive safety and toxicity data in the context of cardiovascular models are not extensively published. It is recommended to perform preliminary dose-ranging studies to determine the optimal therapeutic window and to monitor for any adverse effects in animal models. High selectivity for Orai1 over other ion channels suggests a lower likelihood of off-target effects.[7]

## Conclusion

**RO2959 monohydrochloride** is a powerful research tool for elucidating the role of CRAC channels and SOCE in the pathogenesis of cardiovascular diseases. Its high potency and

selectivity for Orai1-mediated calcium entry make it suitable for a range of in vitro and in vivo models of cardiac hypertrophy, heart failure, atherosclerosis, and hypertension. The protocols provided herein offer a starting point for researchers to investigate the therapeutic potential of CRAC channel inhibition in cardiovascular disease.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. physoc.org \[physoc.org\]](#)
- [2. STIM/Orai signalling complexes in vascular smooth muscle - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. CRAC Channels And Disease – From Human CRAC Channelopathies And Animal Models To Novel Drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Store-operated CRAC channels: function in health and disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. apps.dtic.mil \[apps.dtic.mil\]](#)
- [8. ahajournals.org \[ahajournals.org\]](#)
- [9. STIM1 and Orai1: Novel Targets for Vascular Diseases? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Tissue Specificity: Store-Operated Ca<sup>2+</sup> Entry in Cardiac Myocytes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. STIM-1 and ORAI-1 channel mediate angiotensin-II-induced expression of Egr-1 in vascular smooth muscle cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. Frontiers | Regulatory mechanisms controlling store-operated calcium entry \[frontiersin.org\]](#)

- [14. Targeting Orai1-Mediated Store-Operated Ca<sup>2+</sup> Entry in Heart Failure - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Inhibition of the STIM1/Orai1 Signaling Pathway by Glycine Betaine Mitigates Myocardial Hypertrophy in Spontaneous Hypertension Rats - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Orai1 Channel Inhibition Preserves Left Ventricular Systolic Function and Normal Ca<sup>2+</sup> Handling After Pressure Overload - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. Inhibition of the STIM1/Orai1 Signaling Pathway by Glycine Betaine Mitigates Myocardial Hypertrophy in Spontaneous Hypertension Rats | Xiao | Cardiology Research \[cardiologyres.org\]](#)
- To cite this document: BenchChem. [RO2959 Monohydrochloride: Application Notes for Cardiovascular Disease Models]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560445/docs#ro2959-monohydrochloride-application-notes-for-cardiovascular-disease-models\]](https://www.benchchem.com/product/b560445/docs#ro2959-monohydrochloride-application-notes-for-cardiovascular-disease-models)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check